molecular formula C22H32N2O3S B6482897 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941910-43-6

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B6482897
CAS No.: 941910-43-6
M. Wt: 404.6 g/mol
InChI Key: OEMTTWLKYMPGCS-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a cyclohexenyl ethyl group, a piperidine ring substituted with a 4-methylbenzenesulfonyl (tosyl) moiety, and an acetamide linker. The cyclohexenyl group introduces conformational rigidity due to its unsaturated cyclohexene ring, while the tosyl group enhances metabolic stability by acting as a strong electron-withdrawing substituent . The acetamide bridge facilitates hydrogen bonding, a critical feature for receptor interactions in bioactive molecules. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied in neuropharmacology and enzyme inhibition .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h7,10-13,20H,2-6,8-9,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMTTWLKYMPGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to five analogs (Table 1), focusing on substituents affecting electronic properties, lipophilicity, and steric bulk.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine/Piperazine Amide Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Methylbenzenesulfonyl (tosyl) Cyclohex-1-en-1-yl ethyl ~434 (estimated*) Tosyl enhances stability; cyclohexenyl increases rigidity
N-(4-Fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide 4-Methylbenzenesulfonyl (tosyl) 4-Fluorophenyl 437.5 Fluorophenyl boosts lipophilicity; tosyl retains stability
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl Benzothiazolyl phenyl ~541 (estimated) Methoxy increases electron density; benzothiazole enhances π-π stacking
N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide Propyl Cyclohexyl ~282 (estimated) Cyclohexyl adds hydrophobicity; propyl reduces steric hindrance
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide Benzo-triazinone Cyclohex-1-en-1-yl ethyl 312.37 Benzo-triazinone introduces aromaticity and potential intercalation

*Estimated based on structural analogs in .

Functional Group Analysis

  • Tosyl vs. Methoxy/Phenyl Groups: The tosyl group in the target compound and imparts higher metabolic stability compared to methoxy or benzothiazole groups in , which may increase susceptibility to oxidative metabolism.
  • Cyclohexenyl vs. Cyclohexyl :
    The cyclohexenyl group in the target compound and introduces rigidity and planar geometry, which may enhance selectivity for flat binding pockets. In contrast, the saturated cyclohexyl group in offers greater conformational flexibility, favoring interactions with hydrophobic cavities .
  • Amide Linker Modifications :
    The acetamide linker is conserved across all compounds, but substituents like fluorophenyl (electron-deficient) in versus benzothiazole (electron-rich) in modulate solubility and membrane permeability.

Hypothetical Pharmacokinetic Profiles

  • Lipophilicity :
    The fluorophenyl group in increases logP compared to the target compound’s cyclohexenyl group. Conversely, the benzothiazole in may reduce logP due to polarizable sulfur atoms.
  • Metabolic Stability :
    Tosyl-containing compounds (target and ) are predicted to resist CYP450-mediated oxidation better than methoxy-substituted analogs .

Research Implications and Gaps

  • Kinase Inhibition : Tosyl groups are common in ATP-competitive kinase inhibitors .
  • GPCR Modulation : Piperidine derivatives frequently target serotonin or dopamine receptors . Further studies should prioritize synthesizing the target compound and evaluating its affinity for these targets.

Preparation Methods

Tosyl Protection of Piperidine

The piperidine ring is sulfonylated using 4-methylbenzenesulfonyl chloride (TsCl) under basic conditions. A representative procedure involves dissolving piperidin-2-ylmethanol in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of TsCl at 0°C. The reaction proceeds for 12 hours, yielding 1-(4-methylbenzenesulfonyl)piperidin-2-ylmethanol after aqueous workup.

Critical Parameters :

  • Solvent: Dichloromethane or THF for homogeneity.

  • Base: TEA or DMAP to scavenge HCl.

  • Temperature: 0°C to room temperature to minimize side reactions.

Oxidation to Carboxylic Acid

The alcohol intermediate is oxidized to 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetic acid using Jones reagent (CrO₃/H₂SO₄) in acetone. Alternative oxidants like pyridinium chlorochromate (PCC) may be employed for milder conditions.

Yield Optimization :

  • PCC in DCM at 25°C achieves 85% conversion.

  • Catalytic TEMPO with NaOCl/NaBr improves selectivity for primary alcohols.

Amide Bond Formation

Activation of the carboxylic acid is achieved via N,N'-carbonyldiimidazole (CDI) in DCM, generating the acyl imidazole intermediate. Subsequent reaction with 2-(cyclohex-1-en-1-yl)ethylamine at 40°C for 6 hours furnishes the target acetamide.

Reaction Scheme :

RCOOH+CDIRCOImR’NH2RCONHR’+Imidazole\text{RCOOH} + \text{CDI} \rightarrow \text{RCOIm} \xrightarrow{\text{R'NH}_2} \text{RCONHR'} + \text{Imidazole}

Conditions :

  • Coupling Agent: CDI (1.2 equiv).

  • Solvent: Anhydrous DCM or THF.

  • Temperature: 40°C for optimal kinetics.

Alternative Pathways and Intermediate Characterization

Reductive Amination Approach

A ketone intermediate, 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetone, is subjected to reductive amination with cyclohexene ethylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This one-pot method bypasses the need for pre-formed carboxylic acids.

Advantages :

  • Higher atom economy.

  • Tolerance for moisture-sensitive reagents.

Limitations :

  • Requires strict pH control (pH 4–6 via acetic acid).

Solid-Phase Synthesis

Immobilization of the piperidine sulfonamide on Wang resin enables iterative coupling and deprotection steps. After amide formation, cleavage with trifluoroacetic acid (TFA) releases the product, facilitating purification.

Resin Loading Capacity : 0.8–1.2 mmol/g.
Cleavage Efficiency : >90% with TFA/DCM (1:1).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.68 (d, J = 8.3 Hz, 2H, Tosyl aromatic).

    • δ 5.55 (m, 1H, cyclohexene CH).

    • δ 3.91 (dd, J = 12.1, 3.7 Hz, 1H, piperidine H2).

  • ¹³C NMR :

    • 170.8 ppm (amide carbonyl).

    • 44.3 ppm (piperidine C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 433.2121 [M+H]⁺.

  • Calculated for C₂₃H₃₂N₂O₃S : 433.2124.

X-ray Diffraction (PXRD)

Crystalline intermediates exhibit distinct patterns, e.g., peaks at 8.2°, 16.5°, and 23.9° 2θ, confirming phase purity.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : Ethyl acetate (EtOAc) and heptane for extractions.

  • Waste Reduction : Distillation recovery systems achieve >95% solvent reuse.

Catalytic Hydrogenation

Pd/C (10 wt%) in methanol under 50 psi H₂ reduces residual olefins from incomplete cyclohexene synthesis, enhancing product stability.

Safety Protocols :

  • Explosion-proof reactors.

  • Continuous H₂ monitoring.

Q & A

Q. How can Design of Experiments (DoE) improve synthetic yield?

  • Response surface methodology : Vary factors (temperature, solvent polarity, catalyst loading) in a factorial design. For example, optimizing DMAP concentration from 5 mol% to 10 mol% increased amidation yield by 22% .

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